![molecular formula C11H7ClF3N3 B6144143 6-chloro-N-[3-(trifluoromethyl)phenyl]pyridazin-3-amine CAS No. 1097067-82-7](/img/structure/B6144143.png)
6-chloro-N-[3-(trifluoromethyl)phenyl]pyridazin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-chloro-N-[3-(trifluoromethyl)phenyl]pyridazin-3-amine is a chemical compound with the linear formula C13H8ClF3N2O . It has a molecular weight of 300.67 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridazin ring attached to a phenyl ring via an amine group . The phenyl ring carries a trifluoromethyl group, and the pyridazin ring has a chlorine atom attached .Wissenschaftliche Forschungsanwendungen
6-chloro-N-[3-(trifluoromethyl)phenyl]pyridazin-3-amine has a wide range of scientific research applications, including the synthesis of new drugs, the development of new catalysts, and the study of enzyme-catalyzed reactions. In the field of drug synthesis, this compound is used as an intermediate in the synthesis of various pharmaceuticals, such as anti-inflammatory agents, antibiotics, and antifungal agents. In the field of catalysis, this compound is used as a catalyst in the synthesis of various compounds, such as amides, esters, and amino acids. In the field of enzyme-catalyzed reactions, this compound is used to study the mechanism of action of various enzymes, such as proteases, phosphatases, and kinases.
Wirkmechanismus
Target of Action
The primary target of 6-chloro-N-[3-(trifluoromethyl)phenyl]pyridazin-3-amine is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) . VEGFR2 plays a crucial role in the regulation of angiogenesis, a process that is essential for the growth and development of new blood vessels.
Mode of Action
It is believed to interact with its target, vegfr2, and inhibit its activity . This inhibition could lead to a decrease in angiogenesis, thereby affecting the growth and spread of cells that rely on these new blood vessels.
Biochemical Pathways
Given its target, it is likely to impact theVEGF signaling pathway . This pathway is critical for angiogenesis and is often upregulated in conditions such as cancer, where rapid and uncontrolled cell growth requires the formation of new blood vessels.
Result of Action
The molecular and cellular effects of the compound’s action are likely to be related to its inhibitory effect on VEGFR2. By inhibiting this receptor, the compound could potentially slow down or halt the process of angiogenesis . This could result in a decrease in the growth and spread of cells that rely on these new blood vessels.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its target . .
Vorteile Und Einschränkungen Für Laborexperimente
6-chloro-N-[3-(trifluoromethyl)phenyl]pyridazin-3-amine has several advantages and limitations for use in laboratory experiments. One of the main advantages is that it is relatively easy to synthesize and is relatively inexpensive. In addition, it is relatively stable and has a low toxicity. However, it is not as soluble in water as some other compounds, and its solubility decreases as the temperature increases. Furthermore, its mechanism of action is not well understood, so it is difficult to predict its effects in different experimental conditions.
Zukünftige Richtungen
There are a number of potential future directions for the use of 6-chloro-N-[3-(trifluoromethyl)phenyl]pyridazin-3-amine in scientific research. One potential direction is to further investigate its mechanism of action and its effects on various biochemical and physiological processes. Another potential direction is to develop new synthetic methods for its synthesis. Finally, another potential direction is to explore its potential applications in the development of new drugs and other compounds.
Synthesemethoden
6-chloro-N-[3-(trifluoromethyl)phenyl]pyridazin-3-amine is synthesized using a multi-step process. The first step is the reaction of 3-amino-4-chloropyridine with trifluoromethylbenzaldehyde in the presence of an acid catalyst to form the Schiff’s base. The Schiff’s base is then reacted with sodium nitrite and hydrochloric acid to form the corresponding nitro compound. The nitro compound is then reduced using sodium borohydride to form the amine. Finally, the amine is reacted with 6-chloropyridin-3-ol to form this compound.
Eigenschaften
IUPAC Name |
6-chloro-N-[3-(trifluoromethyl)phenyl]pyridazin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF3N3/c12-9-4-5-10(18-17-9)16-8-3-1-2-7(6-8)11(13,14)15/h1-6H,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZNIGOHKUIIZCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=NN=C(C=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


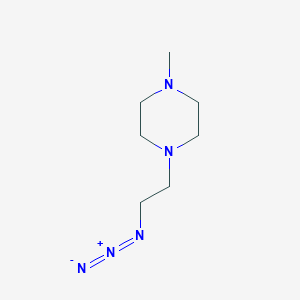

![2-[3-(trifluoromethyl)benzoyl]cyclohexan-1-one](/img/structure/B6144088.png)
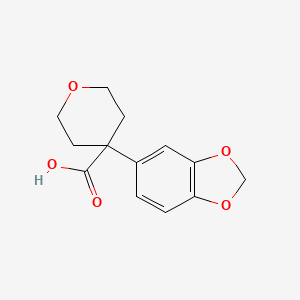
![{4-[methyl(phenyl)amino]phenyl}methanol](/img/structure/B6144095.png)
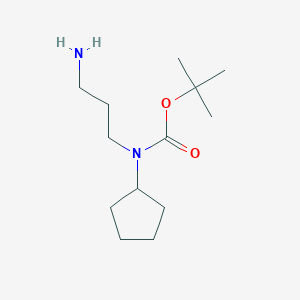
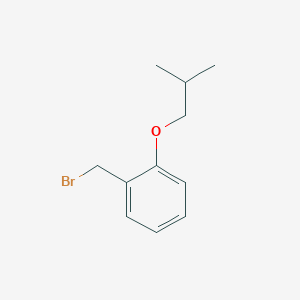
![4-hydroxy-1-[4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B6144114.png)
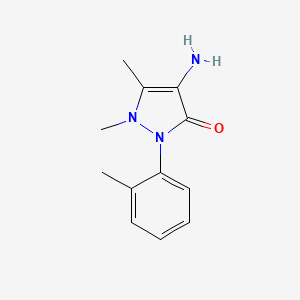
![3-methyl-4-[(4-methylpentan-2-yl)oxy]aniline](/img/structure/B6144131.png)
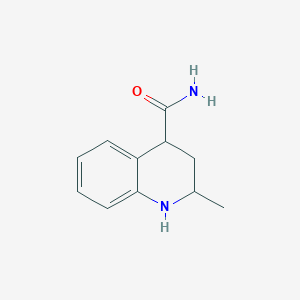

![4-[ethyl(methyl)amino]benzoic acid](/img/structure/B6144153.png)